

Spectroscopic data for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine

Cat. No.: B1388152

[Get Quote](#)

As a Senior Application Scientist, this guide provides an in-depth analysis of the spectroscopic data for **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine**. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's characterization through various spectroscopic techniques.

Introduction

(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and peptide research. The incorporation of dimethyl groups on the tyrosine ring and the presence of benzyl and Boc protecting groups make it a valuable building block for creating sterically hindered peptides and peptidomimetics with unique conformational properties. Accurate spectroscopic characterization is paramount to confirm its chemical identity and purity, ensuring its suitability for downstream applications in drug discovery and development.

This guide will delve into the multi-faceted spectroscopic profile of **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the experimental protocols, present the acquired data, and provide a thorough interpretation of the results, underscoring the rationale behind the experimental choices and the significance of the spectroscopic features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine**, both ^1H and ^{13}C NMR are essential to confirm the connectivity of atoms and the overall molecular framework.

A. Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

- Dissolve 5-10 mg of **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic and aliphatic regions of this molecule.
- For ^1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.
- For ^{13}C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

B. ^1H NMR Spectroscopic Data

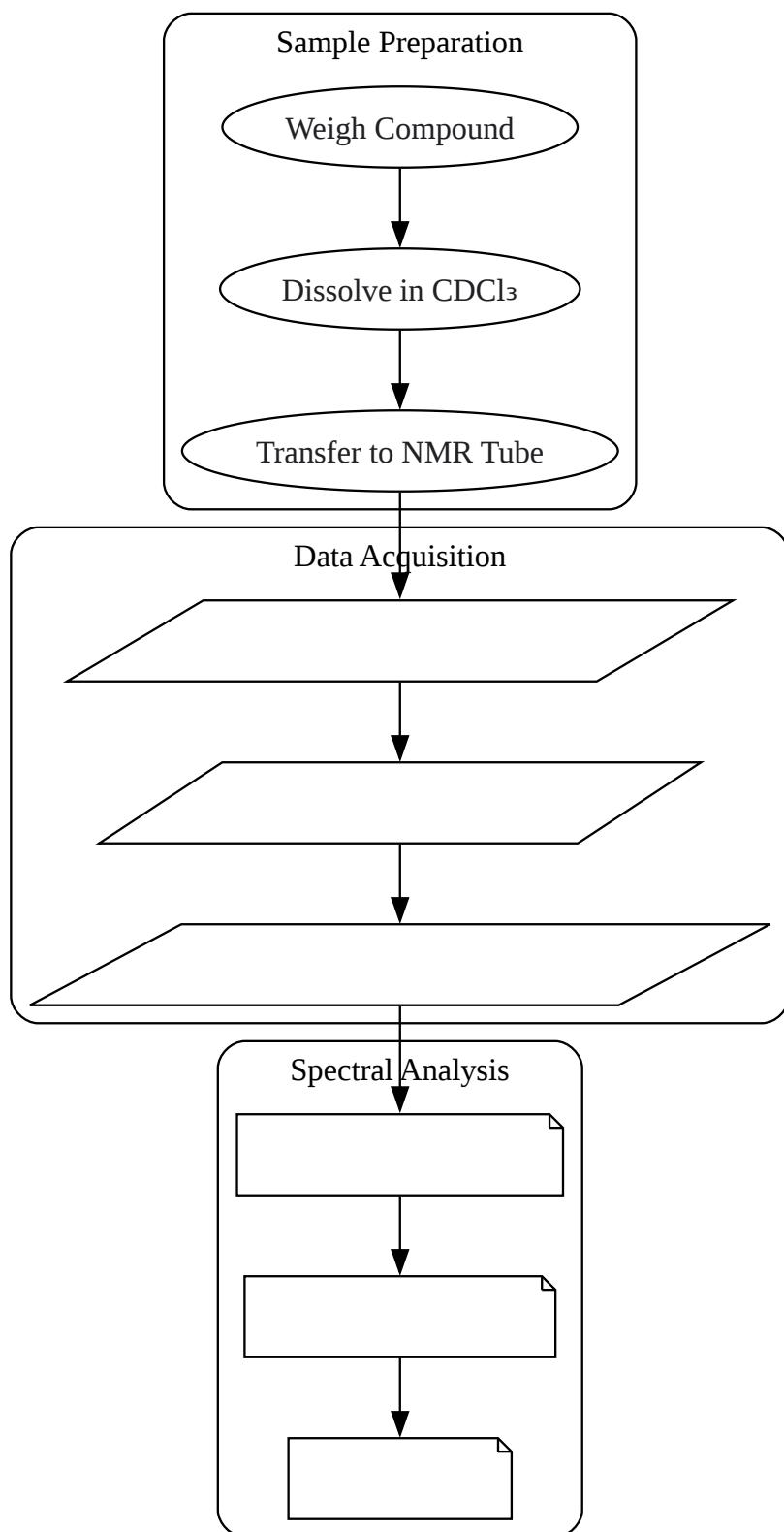

The ^1H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 1: ^1H NMR Data for **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.45 - 7.30	m	5H	Ar-H (Benzyl)
6.90	s	2H	Ar-H (Tyrosine ring)
5.05	s	2H	O-CH ₂ -Ph
4.50	d	1H	NH-Boc
4.30	m	1H	α -CH
3.10, 2.90	m, m	2H	β -CH ₂
2.20	s	6H	Ar-CH ₃ x 2
1.45	s	9H	C(CH ₃) ₃ (Boc)

Interpretation of the ^1H NMR Spectrum:

- **Aromatic Region (δ 7.45 - 6.90 ppm):** The multiplet between δ 7.45 and 7.30 ppm corresponds to the five protons of the benzyl group's phenyl ring. The singlet at δ 6.90 ppm integrates to two protons and is characteristic of the two equivalent aromatic protons on the 2,6-dimethyl-substituted tyrosine ring.
- **Benzylic and Amide Protons (δ 5.05 - 4.50 ppm):** The singlet at δ 5.05 ppm is assigned to the two benzylic protons (O-CH₂-Ph), indicating their chemical equivalence. The doublet at δ 4.50 ppm is attributed to the amide proton (NH) of the Boc protecting group, with the splitting arising from coupling to the adjacent α -proton.
- **Aliphatic Region (δ 4.30 - 1.45 ppm):** The multiplet at δ 4.30 ppm corresponds to the α -proton of the amino acid backbone. The two multiplets at δ 3.10 and 2.90 ppm are assigned to the diastereotopic β -protons. The sharp singlet at δ 2.20 ppm, integrating to six protons, confirms the presence of the two methyl groups on the tyrosine ring. The most upfield and intense singlet at δ 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry analysis.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

A. Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

- The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

2. Instrumentation and Parameters:

- A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

B. Infrared Spectroscopy Data

Table 4: IR Absorption Bands for **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine**

Wavenumber (cm^{-1})	Intensity	Assignment
3350	Broad	N-H stretch (Amide)
3100-2900	Medium	C-H stretch (Aromatic & Aliphatic)
1710	Strong	C=O stretch (Carboxylic acid)
1685	Strong	C=O stretch (Boc)
1600, 1495	Medium	C=C stretch (Aromatic)
1250	Strong	C-O stretch (Ether)
1160	Strong	C-O stretch (Boc)

Interpretation of the IR Spectrum:

- The broad absorption band around 3350 cm^{-1} is characteristic of the N-H stretching vibration of the amide group in the Boc protecting group.
- The bands in the $3100\text{-}2900\text{ cm}^{-1}$ region are due to the C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule.
- The two strong absorption bands at 1710 cm^{-1} and 1685 cm^{-1} are assigned to the carbonyl stretching vibrations of the carboxylic acid and the Boc group, respectively.
- The absorptions at 1600 and 1495 cm^{-1} are characteristic of the C=C stretching vibrations within the aromatic rings.
- The strong bands at 1250 cm^{-1} and 1160 cm^{-1} are attributed to the C-O stretching vibrations of the benzyl ether and the Boc group, respectively.

Conclusion

The comprehensive spectroscopic analysis of **(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine** presented in this guide provides a robust and self-validating confirmation of its chemical structure. The ^1H and ^{13}C NMR data establish the precise connectivity of the atoms, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy further corroborates the presence of the key functional groups. This detailed characterization is an indispensable step in ensuring the quality and reliability of this important building block for its use in peptide synthesis and drug discovery.

- To cite this document: BenchChem. [Spectroscopic data for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1388152#spectroscopic-data-for-s-o-benzyl-n-boc-2-6-dimethyl-tyrosine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com